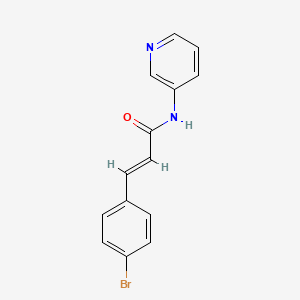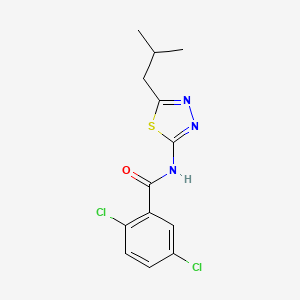
4-(3-thienylmethyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-thienylmethyl)thiomorpholine is a chemical compound that belongs to the class of heterocyclic compounds. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(3-thienylmethyl)thiomorpholine is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(3-thienylmethyl)thiomorpholine has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential as an anticancer agent. Additionally, 4-(3-thienylmethyl)thiomorpholine has been shown to have an effect on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-thienylmethyl)thiomorpholine in lab experiments is its ease of synthesis. The compound can be synthesized using a relatively simple and straightforward method. Additionally, the compound exhibits various biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also limitations to using 4-(3-thienylmethyl)thiomorpholine in lab experiments. One of the main limitations is the lack of knowledge regarding its mechanism of action. Additionally, the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of 4-(3-thienylmethyl)thiomorpholine in scientific research. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the compound can be further modified to improve its efficacy and reduce toxicity. Furthermore, the compound can be used as a tool for the development of new catalysts and organic materials with potential applications in various fields.
Conclusion:
In conclusion, 4-(3-thienylmethyl)thiomorpholine is a versatile compound with potential applications in various scientific research fields. The compound can be synthesized using a simple method and exhibits various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-(3-thienylmethyl)thiomorpholine involves the reaction of thiomorpholine with 3-bromothiophene in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, which results in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
4-(3-thienylmethyl)thiomorpholine has shown promising results in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions. It has also been used as a building block in the synthesis of organic molecules with potential biological activity. Additionally, 4-(3-thienylmethyl)thiomorpholine has been investigated for its potential application in the field of organic electronics.
properties
IUPAC Name |
4-(thiophen-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS2/c1-4-12-8-9(1)7-10-2-5-11-6-3-10/h1,4,8H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGZYVEHFZQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257017 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)
![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)
